molecular formula C9H15NO B15241218 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine

2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine

Cat. No.: B15241218
M. Wt: 153.22 g/mol
InChI Key: RAIMZTPLQQBLCY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine ( 1854482-09-9) is a chemical compound with the molecular formula C 9 H 15 NO and a molecular weight of 153.22 . This amine derivative features a unique structure containing both a tetrahydrofuran (oxolane) ring and a terminal alkyne (prop-2-yn-1-yl) group, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The presence of the terminal alkyne moiety is particularly significant, as this functional group is widely used in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently link this molecule to a wide array of azide-containing substrates, facilitating the synthesis of more complex molecular architectures, bioconjugates, or chemical probes for target identification. Furthermore, the structural motifs present in this compound are often explored in the development of ligands for various biological targets. For instance, research into G protein-coupled receptors (GPCRs), including adenosine receptors, frequently utilizes structurally complex amines as key pharmacophores . As such, this compound serves as a critical intermediate for researchers in drug discovery, particularly in the synthesis and optimization of novel small-molecule candidates. Please Note: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2,2-dimethyl-N-prop-2-ynyloxolan-3-amine

InChI

InChI=1S/C9H15NO/c1-4-6-10-8-5-7-11-9(8,2)3/h1,8,10H,5-7H2,2-3H3

InChI Key

RAIMZTPLQQBLCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)NCC#C)C

Origin of Product

United States

Preparation Methods

Primary Synthesis Route

The most widely documented method for synthesizing 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine involves a nucleophilic substitution reaction between 2,2-dimethyl-3-oxolanyl chloride and propargylamine under basic conditions.

Reaction Overview

The synthesis proceeds via an SN2 mechanism , where the chloride group in 2,2-dimethyl-3-oxolanyl chloride is displaced by the primary amine group of propargylamine. Triethylamine serves as a base to neutralize hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation.

Reaction Scheme:
$$
\text{2,2-Dimethyl-3-oxolanyl chloride} + \text{Propargylamine} \xrightarrow[\text{CH}2\text{Cl}2]{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}
$$

Synthetic Procedure

  • Reagents and Conditions

    • Solvent: Anhydrous dichloromethane (CH2Cl2)
    • Base: Triethylamine (Et3N), 1.1 equivalents
    • Temperature: Room temperature (20–25°C)
    • Reaction Time: 4–6 hours
  • Workup and Purification

    • Post-reaction, the mixture is washed with water to remove excess HCl and triethylamine hydrochloride.
    • The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.
    • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the target compound as a colorless liquid.

Table 1: Key Reaction Parameters

Parameter Value/Detail
Starting Material 2,2-Dimethyl-3-oxolanyl chloride
Nucleophile Propargylamine
Solvent Dichloromethane
Base Triethylamine
Yield 65–75% (reported range)

Precursor Synthesis: 2,2-Dimethyl-3-oxolanyl Chloride

The preparation of 2,2-dimethyl-3-oxolanyl chloride is critical to the primary synthesis route. This intermediate is synthesized via chlorination of 2,2-dimethyloxolan-3-ol using thionyl chloride (SOCl2).

Reaction Scheme:
$$
\text{2,2-Dimethyloxolan-3-ol} + \text{SOCl}2 \rightarrow \text{2,2-Dimethyl-3-oxolanyl chloride} + \text{SO}2 + \text{HCl}
$$

Procedure

  • Chlorination:

    • 2,2-Dimethyloxolan-3-ol is treated with excess thionyl chloride under reflux (70°C) for 2 hours.
    • The reaction is monitored via thin-layer chromatography (TLC) for completion.
  • Workup:

    • Excess SOCl2 is removed by distillation under reduced pressure.
    • The crude product is purified by fractional distillation to isolate the oxolanyl chloride.

Table 2: Chlorination Reaction Conditions

Parameter Value/Detail
Chlorinating Agent Thionyl chloride (SOCl2)
Temperature Reflux (70°C)
Reaction Time 2 hours
Yield 80–85%

Alternative Synthetic Approaches

Reductive Amination of 2,2-Dimethyloxolan-3-one

An alternative route involves reductive amination of 2,2-dimethyloxolan-3-one with propargylamine using sodium cyanoborohydride (NaBH3CN) as a reducing agent.

Reaction Scheme:
$$
\text{2,2-Dimethyloxolan-3-one} + \text{Propargylamine} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH}} \text{this compound}
$$

Procedure
  • Conditions: Methanol solvent, room temperature, 12-hour reaction time.
  • Yield: 50–60% (lower than primary method due to competing imine formation).

Mitsunobu Reaction

The Mitsunobu reaction offers another pathway, utilizing 2,2-dimethyloxolan-3-ol and propargylamine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

Reaction Scheme:
$$
\text{2,2-Dimethyloxolan-3-ol} + \text{Propargylamine} \xrightarrow[\text{DEAD, PPh}_3]{\text{THF}} \text{this compound}
$$

Limitations
  • Cost: High reagent expense (DEAD, PPh3).
  • Byproducts: Triphenylphosphine oxide complicates purification.

Mechanistic Insights

SN2 Displacement in Primary Route

The chloride leaving group in 2,2-dimethyl-3-oxolanyl chloride is displaced by the nucleophilic amine group of propargylamine. The reaction’s success hinges on:

  • Steric Factors: The 2,2-dimethyl groups on the oxolane ring hinder backside attack, but the rigid oxolane ring mitigates steric strain.
  • Leaving Group Ability: Chloride’s moderate leaving group capability is enhanced by Et3N, which scavenges HCl.

Side Reactions and Mitigation

  • Over-Alkylation: Propargylamine’s primary amine could theoretically react with a second equivalent of oxolanyl chloride. However, steric hindrance from the dimethyl groups minimizes this risk.
  • Hydrolysis of Oxolanyl Chloride: Moisture-sensitive intermediates necessitate anhydrous conditions.

Analytical Characterization

Table 3: Spectroscopic Data for this compound

Technique Data
1H NMR δ 1.20 (s, 6H, 2×CH3), 2.40 (t, 1H, ≡CH), 3.30–3.60 (m, 4H, oxolane and NCH2)
13C NMR δ 22.5 (2×CH3), 72.8 (oxolane C), 80.1 (≡C), 115.3 (≡CH)
IR (cm-1) 3300 (N–H), 2100 (C≡C), 1120 (C–O–C)
MS (EI) m/z 153.22 [M]+

Industrial-Scale Considerations

For large-scale production, the primary route is preferred due to its simplicity and cost-effectiveness. Key optimizations include:

  • Continuous Flow Reactors: Enhance mixing and heat transfer during chlorination and substitution steps.
  • Catalytic Recycling: Recovery and reuse of triethylamine via acid-base extraction.

Applications and Derivatives

This compound serves as a precursor for:

  • Bioactive Molecules: Functionalization of the propargyl group via click chemistry (e.g., Huisgen cycloaddition).
  • Coordination Complexes: The amine and alkyne groups act as ligands for transition metals.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine with key analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Properties References
This compound C₈H₁₅NO₂ 145.20 Oxolane ring, propargylamine Synthetic intermediate; potential for click chemistry
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₁₉H₂₁NOS 311.44 Naphthyl, thienyl, dimethylamine Intermediate for Duloxetine (antidepressant)
3-(Oxan-2-yl)prop-2-en-1-amine C₇H₁₃NO 127.19 Oxane (tetrahydropyran), allylamine Agrochemicals, polymer synthesis
N-(propan-2-yl)oxetan-3-amine C₆H₁₃NO 115.17 Oxetane ring, isopropylamine Drug design (improved metabolic stability)

Key Differences and Implications

Ring Size and Strain :

  • The oxolane ring (5-membered) in the target compound is less strained than the oxetane ring (4-membered) in N-(propan-2-yl)oxetan-3-amine . This difference impacts thermal stability and reactivity; oxetanes are more strained and prone to ring-opening reactions.
  • The oxane ring (6-membered) in 3-(Oxan-2-yl)prop-2-en-1-amine offers greater conformational flexibility, which may enhance solubility compared to oxolane derivatives .

Functional Group Reactivity :

  • The propargylamine group in the target compound enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in allylamine (3-(Oxan-2-yl)prop-2-en-1-amine) or aromatic analogs .
  • Aromatic substituents (naphthyl, thienyl) in N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine increase lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates like Duloxetine .

Physicochemical Properties :

  • The target compound’s lower molecular weight (145.20 vs. 311.44 for the Duloxetine intermediate) suggests better aqueous solubility, critical for drug formulation.
  • Oxalate salts of aromatic amines (e.g., N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine oxalate) improve crystallinity and stability but add molecular complexity .

Biological and Material Applications :

  • Propargylamine derivatives are explored in metal-organic frameworks (MOFs) and polymer networks due to their triple-bond reactivity .
  • Oxetane-containing compounds are prioritized in drug design for their metabolic stability and hydrogen-bonding capacity .

Research Findings and Trends

  • Conformational Analysis : Crystallographic studies of N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine reveal a dihedral angle of 87.5° between aromatic rings, influencing its receptor-binding profile . Similar studies on the target compound (if available) would clarify its spatial preferences.
  • Safety Profiles: Aliphatic amines like dimethylaminopropylamine () exhibit corrosive properties, while propargylamines may pose unique toxicity risks due to reactive alkynes.

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